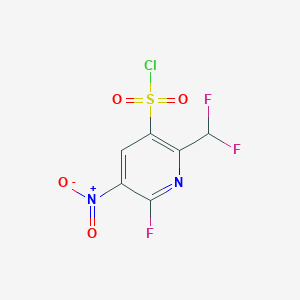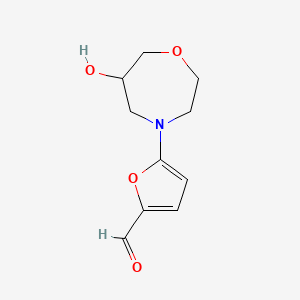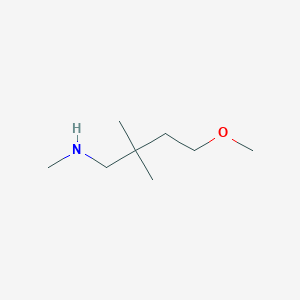
(4-Methoxy-2,2-dimethylbutyl)(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-2,2-dimethylbutyl)(methyl)amine is an organic compound with the molecular formula C8H19NO. It is primarily used in research and development settings, particularly in the field of pharmaceutical testing . The compound is characterized by its unique structure, which includes a methoxy group and a dimethylbutyl chain attached to a methylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-2,2-dimethylbutyl)(methyl)amine typically involves the reaction of 4-methoxy-2,2-dimethylbutanol with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories for pharmaceutical testing and other scientific applications .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-2,2-dimethylbutyl)(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
(4-Methoxy-2,2-dimethylbutyl)(methyl)amine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-Methoxy-2,2-dimethylbutyl)(methyl)amine involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4-Methoxy-2,2-dimethylbutyl)(methyl)amine include:
- (4-Methoxyphenyl)amine
- N,N-Dimethylaniline
- 2-Methoxy-5-methylphenylamine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a methoxy group and a dimethylbutyl chain attached to a methylamine moiety. This unique structure imparts specific chemical and physical properties that make it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
4-methoxy-N,2,2-trimethylbutan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-8(2,7-9-3)5-6-10-4/h9H,5-7H2,1-4H3 |
InChI Key |
WTLDHVORKBAOPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCOC)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


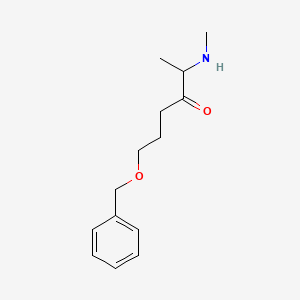
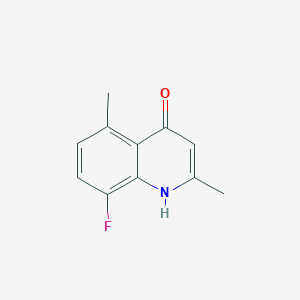


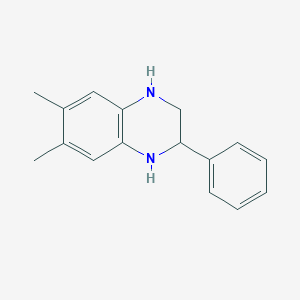
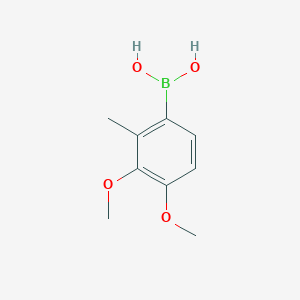
![3-[(1z)-2-Bromoethenyl]-furan](/img/structure/B15252607.png)
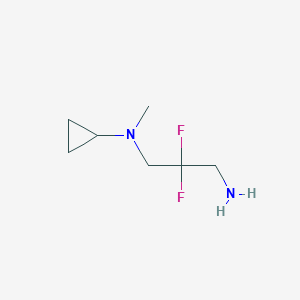
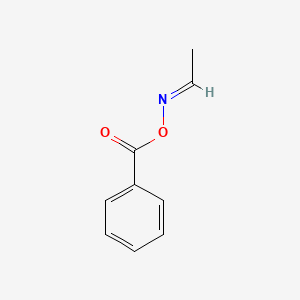
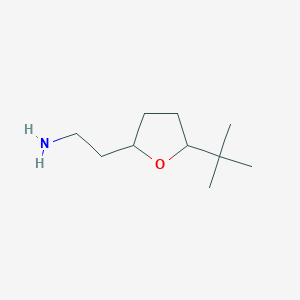
![tert-butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate](/img/structure/B15252643.png)
